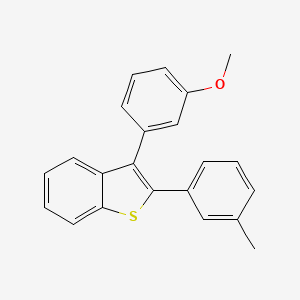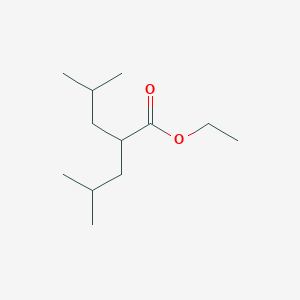
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-+Ethanol→Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as ion-exchange resins, can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Major Products Formed
Hydrolysis: Pentanoic acid, 4-methyl-2-(2-methylpropyl)- and ethanol.
Reduction: The corresponding alcohol.
Transesterification: A different ester and ethanol.
Applications De Recherche Scientifique
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentanoic acid, 2-methyl-, ethyl ester
- Pentanoic acid, 4-methyl-, ethyl ester
- Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester
Uniqueness
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications where specific reactivity and interactions are required.
Propriétés
Numéro CAS |
60302-31-0 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
ethyl 4-methyl-2-(2-methylpropyl)pentanoate |
InChI |
InChI=1S/C12H24O2/c1-6-14-12(13)11(7-9(2)3)8-10(4)5/h9-11H,6-8H2,1-5H3 |
Clé InChI |
YDZIARHVRLAATK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
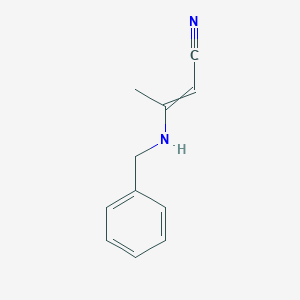
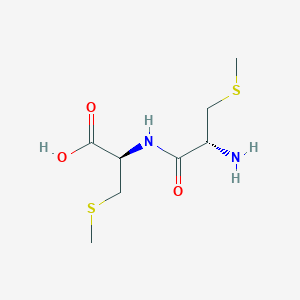
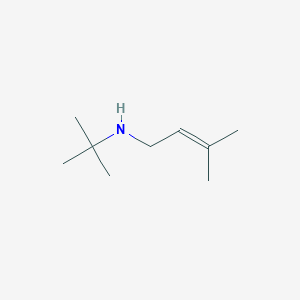


![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)

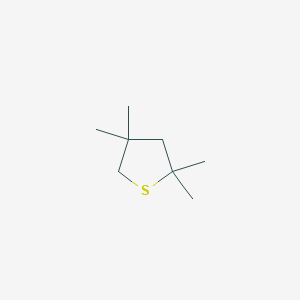


![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
